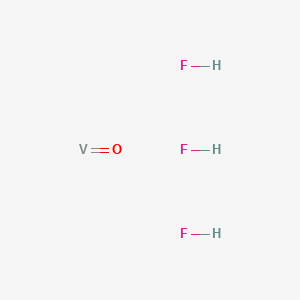
Vanadium(V) oxytrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxidanylidenevanadium trihydrofluoride typically involves the reaction of vanadium pentoxide (V2O5) with hydrofluoric acid (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials such as Teflon or other fluoropolymer-lined vessels, to prevent corrosion. The reaction conditions include maintaining a temperature range of 0°C to 50°C and ensuring an excess of hydrofluoric acid to drive the reaction to completion .
Industrial Production Methods
Industrial production of oxidanylidenevanadium trihydrofluoride follows similar synthetic routes but on a larger scale. The process involves the continuous addition of vanadium pentoxide to a reactor containing hydrofluoric acid, with constant stirring and temperature control. The product is then purified through distillation or crystallization techniques to obtain high-purity oxidanylidenevanadium trihydrofluoride .
Chemical Reactions Analysis
Types of Reactions
Vanadium(V) oxytrifluoride undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can participate in nucleophilic substitution reactions where fluoride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with oxidanylidenevanadium trihydrofluoride include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and nucleophiles such as chloride ions (Cl-) for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving oxidanylidenevanadium trihydrofluoride depend on the type of reaction. For example, reduction reactions may yield vanadium(III) or vanadium(IV) compounds, while substitution reactions can produce various vanadium-fluoride complexes .
Scientific Research Applications
Vanadium(V) oxytrifluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of oxidanylidenevanadium trihydrofluoride involves its ability to donate fluoride ions (F-) in chemical reactions. This property makes it a valuable reagent in fluorination reactions, where it can introduce fluorine atoms into organic molecules. The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxidanylidenevanadium trihydrofluoride include:
Triethylamine trihydrofluoride (Et3N·3HF): A commonly used fluorination reagent with similar properties.
Pyridine hydrofluoride (Py·HF): Another fluorination reagent used in organic synthesis.
Uniqueness
Vanadium(V) oxytrifluoride is unique due to its specific combination of vanadium and fluoride, which imparts distinct chemical properties. Unlike other fluorination reagents, it can participate in both oxidation and reduction reactions, making it versatile in various chemical processes .
Properties
Molecular Formula |
F3H3OV |
|---|---|
Molecular Weight |
126.960 g/mol |
IUPAC Name |
oxovanadium;trihydrofluoride |
InChI |
InChI=1S/3FH.O.V/h3*1H;; |
InChI Key |
HHQFLEDKAVLHOM-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].F.F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















